2-(2-Ethoxyphenyl)piperidine
Description
Significance of the Piperidine (B6355638) Core in Chemical Biology and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the fields of chemical biology and medicinal chemistry. researchgate.netencyclopedia.pub Its prevalence stems from its unique combination of properties: the sp3-hybridized state of its carbon atoms allows for a stable, chair-like conformation, while the nitrogen atom provides a site for hydrogen bonding and can act as a basic center. This versatile scaffold is found in a vast array of natural products, particularly alkaloids, and is a key component in numerous synthetic pharmaceuticals. nih.govwikipedia.org
The piperidine nucleus is considered a "privileged scaffold" because its framework can be readily modified with various substituents to interact with a wide range of biological targets. researchgate.net This structural versatility has enabled the development of piperidine-containing compounds with diverse pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties. researchgate.netijnrd.org More than 7,000 scientific papers related to piperidine were published in a recent five-year span, underscoring its immense importance to the research community. nih.gov The ability of the piperidine ring to serve as a robust framework for orienting functional groups in three-dimensional space makes it an invaluable tool for designing new therapeutic agents. mdpi.com
Overview of Structurally Related Piperidine Compounds in Contemporary Research
The exploration of piperidine derivatives is an active area of contemporary research, with scientists investigating how different substituents on the piperidine core influence biological activity. The substitution pattern, including the nature and position of attached groups, is critical in determining the compound's interaction with specific receptors or enzymes. nih.gov For instance, the presence of aryl groups on the piperidine ring is a common feature in many biologically active molecules.
Research into compounds like r-2,c-6-diphenylpiperidine has provided insights into the stereochemistry and structural properties of aryl-substituted piperidines. researchgate.net Similarly, the study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents highlights how modifications to both the ring and its substituents can lead to potent biological effects. nih.gov These investigations demonstrate that the strategic placement of substituted phenyl rings on the piperidine scaffold is a fruitful approach for discovering novel bioactive compounds.
Other related compounds of interest include those where the piperidine ring is linked to various functional groups, further expanding the chemical space for drug discovery. The synthesis and evaluation of sulfonamides incorporating a piperidinyl-hydrazidoureido moiety for carbonic anhydrase inhibition is one such example. nih.gov
Table 1: Examples of Structurally Related Piperidine Compounds in Research
| Compound Name | Area of Research | Key Structural Feature |
|---|---|---|
| r-2,c-6-Diphenylpiperidine | Structural Chemistry, Biological Activity | Two phenyl groups on the piperidine ring researchgate.net |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer Agents | Diaryl-substituted piperidinone core nih.gov |
| (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine | Pharmaceutical Impurity/Intermediate | Ethoxyphenyl and benzodioxolyl groups pharmaffiliates.com |
This table is generated based on available research data and is for illustrative purposes.
Rationale for Comprehensive Investigation of 2-(2-Ethoxyphenyl)piperidine
A comprehensive investigation into this compound is warranted due to the convergence of several key factors derived from the established principles of medicinal chemistry. The rationale is built upon the proven utility of the piperidine scaffold and the specific properties of the 2-ethoxyphenyl substituent.
Firstly, the piperidine ring itself is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates. researchgate.netnih.gov Its conformational rigidity and basic nitrogen atom are key features for molecular recognition by biological targets.
Secondly, the presence of an aryl group at the 2-position of the piperidine ring is a common characteristic of many centrally active compounds. The specific nature of this aryl group is crucial for modulating activity. The 2-ethoxyphenyl group in the target compound is of particular interest. The ethoxy (-OCH2CH3) group, compared to a simpler methoxy (B1213986) or hydroxyl group, can influence the molecule's lipophilicity, metabolic stability, and binding interactions. The position of the ethoxy group at the ortho- (2-position) of the phenyl ring can enforce a specific rotational conformation (torsion angle) between the phenyl and piperidine rings, which can be critical for selective receptor binding.
Finally, structurally similar compounds, such as those with phenylethyl or other substituted phenyl groups, have been synthesized and studied, indicating the general interest in this class of molecules. sigmaaldrich.com For example, the compound (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine, an impurity of the drug Paroxetine (B1678475), contains an ethoxyphenyl moiety, highlighting the relevance of this particular substituent in pharmacologically active piperidines. pharmaffiliates.com
Therefore, this compound represents a novel, yet rationally designed, chemical entity. Its study could elucidate new structure-activity relationships and potentially lead to the discovery of compounds with unique pharmacological profiles. The synthesis and biological evaluation of this specific compound are logical next steps in the broader exploration of aryl-substituted piperidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFQHEDRTYRHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308906 | |
| Record name | 2-(2-Ethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-66-3 | |
| Record name | 2-(2-Ethoxyphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Ethoxyphenyl Piperidine and Analogous Scaffolds
Retrosynthetic Analysis and Key Disconnections for the 2-(2-Ethoxyphenyl)piperidine Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical steps known as disconnections. For the this compound scaffold, several key disconnections can be envisioned, each suggesting a different forward synthetic strategy.
A primary disconnection breaks the C2-Aryl bond, suggesting a coupling reaction between a piperidine (B6355638) synthon and a 2-ethoxyphenyl synthon. This could involve nucleophilic attack by an organometallic reagent derived from 2-ethoxybenzene onto an activated piperidine precursor (e.g., an iminium ion) or a palladium-catalyzed cross-coupling reaction. rsc.orgnih.gov
Another powerful set of disconnections involves breaking one or two bonds within the piperidine ring itself. A common strategy is to disconnect a C-N bond, which points towards an intramolecular cyclization of a linear amino-aldehyde or amino-ketone. asianpubs.orgyoutube.com Breaking two bonds, typically a C-N and a C-C bond, suggests intermolecular strategies like [5+1] or [4+2] annulations. asianpubs.orgmasterorganicchemistry.com The most direct retrosynthetic approach involves the reduction of the corresponding pyridine (B92270), 2-(2-ethoxyphenyl)pyridine (B8001586), which simplifies the synthesis to the preparation of the substituted pyridine precursor.
These primary disconnections form the basis for the various synthetic methodologies discussed below.
Classical and Modern Approaches to Piperidine Ring Synthesis
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic methods. These can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone of piperidine synthesis, where a linear precursor containing a nitrogen atom and a reactive functional group cyclizes to form the six-membered ring. asianpubs.org
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. youtube.com This typically involves the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the piperidine. This approach is highly effective for synthesizing polyhydroxypiperidines from carbohydrate-derived precursors. researchgate.netchim.it
Alkene and Alkyne Cyclization: Amines can undergo addition to activated alkenes (aza-Michael reaction) or alkynes (hydroamination) within the same molecule to form the piperidine ring. asianpubs.org Metal catalysts, particularly gold and palladium, have been employed to facilitate these transformations under mild conditions. asianpubs.org
Radical Cyclization: Radical-mediated cyclization of unsaturated amino-aldehydes or other suitable precursors can also yield piperidines. asianpubs.org
Intermolecular Annulation Protocols
Intermolecular annulation involves the construction of the piperidine ring from two or more separate components. These methods offer high convergence and flexibility.
[n+m] Cycloadditions: Diels-Alder reactions ([4+2] cycloadditions) using azadienes are a classic method for constructing dihydropyridine (B1217469) precursors, which can be subsequently reduced. google.com More modern approaches have developed tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents, allowing for divergent synthesis of different N-heterocycles. masterorganicchemistry.combeilstein-journals.orgresearchgate.net
[5+1] Annulation: This strategy involves reacting a five-carbon component containing two nucleophilic sites with a one-atom electrophile. A notable example is the "hydrogen borrowing" annulation, where an iridium catalyst facilitates the reaction of a 1,5-aminoalcohol to form the piperidine ring. asianpubs.org
Asymmetric Hydrogenation and Reductive Amination Routes
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for synthesizing piperidines. nih.gov
| Catalyst System | Substrate | Conditions | Outcome | Reference |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂ (50-70 bar), Glacial Acetic Acid, RT | Good yields of corresponding piperidines | asianpubs.org |
| Rhodium on Carbon | Pyridines | Lower H₂ pressure | Effective hydrogenation | asianpubs.org |
| Ruthenium Dioxide | 2-Pyridineethanol | H₂ (high pressure), Methanol | Forms 2-piperidineethanol | google.com |
| Rhodium (Rh/C) | Pyridine derivatives | H₂ gas, ambient temp/pressure | High current efficiency (electrocatalytic) | nih.gov |
Table 1: Selected Catalytic Systems for Pyridine Hydrogenation
Modern approaches focus on achieving high stereoselectivity. Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or activated pyridines using chiral transition metal catalysts (e.g., Rh, Ir) can provide enantioenriched piperidines. researchgate.net Transfer hydrogenation, using hydrogen sources like formic acid, offers an alternative to high-pressure H₂ gas. google.com
Reductive amination, as an intermolecular reaction, is a workhorse of amine synthesis. nih.gov It involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced. For piperidine synthesis, this is often applied in a double reductive amination of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine. chim.it
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. MCRs have been developed for the synthesis of complex, polysubstituted piperidones, which can then be reduced to the corresponding piperidines. youtube.comcyberleninka.ru These reactions often proceed through a domino sequence of events, such as a Mannich reaction followed by a Michael addition and subsequent intramolecular cyclization. researchgate.net
Specific Synthetic Routes to this compound and its Core Structure
While specific literature detailing the synthesis of this compound is scarce, several robust methods for analogous 2-arylpiperidines can be directly applied.
Route A: Catalytic Hydrogenation of 2-(2-Ethoxyphenyl)pyridine
This is arguably the most direct approach. The synthesis would consist of two main steps:
Synthesis of the Pyridine Precursor: 2-(2-Ethoxyphenyl)pyridine can be synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between 2-halopyridine (e.g., 2-bromopyridine) and a 2-ethoxyphenyl organometallic reagent (e.g., 2-ethoxyphenylboronic acid or a 2-ethoxyphenylzinc reagent).
Hydrogenation: The resulting 2-(2-ethoxyphenyl)pyridine is then subjected to catalytic hydrogenation. Based on established protocols, catalysts like platinum(IV) oxide (PtO₂) in an acidic solvent such as glacial acetic acid, or rhodium on carbon (Rh/C), under hydrogen pressure would effectively reduce the pyridine ring to the desired piperidine. asianpubs.orgnih.gov The presence of the aryl substituent generally does not impede the reduction of the heterocyclic ring under these conditions. asianpubs.org
Route B: Grignard Addition to a Pyridine Precursor
This route builds the C-Aryl bond directly onto a pre-formed heterocyclic system.
Formation of Grignard Reagent: 2-Bromoethoxybenzene is reacted with magnesium turnings in a suitable ether solvent (e.g., THF, 2-MeTHF) to form 2-ethoxyphenylmagnesium bromide. nih.gov
Addition and Reduction: The Grignard reagent can be added to an appropriately activated pyridine. For instance, reaction with pyridine-N-oxide followed by rearrangement and reduction, or addition to a pyridinium salt (e.g., an N-acylpyridinium ion) can form a dihydropyridine intermediate. nih.gov Subsequent reduction of the dihydropyridine, for example with sodium borohydride (B1222165) or through catalytic hydrogenation, would yield this compound. The reaction of Grignard reagents with esters to form tertiary alcohols after double addition is a well-established transformation. masterorganicchemistry.com
Route C: Intramolecular Reductive Amination
This strategy involves building the piperidine ring from a linear precursor.
Precursor Synthesis: A key intermediate would be 5-amino-1-(2-ethoxyphenyl)pentan-1-one. This could be synthesized from 2'-ethoxyacetophenone (B363060) and a suitable three-carbon electrophile via an enolate alkylation, followed by conversion of a terminal group to an amine.
Cyclization/Reduction: Treatment of the amino-ketone under conditions for intramolecular reductive amination (e.g., with a reducing agent like sodium cyanoborohydride and a mild acid catalyst) would induce cyclization to the imine, which is then immediately reduced to form the target piperidine.
| Synthetic Strategy | Key Precursors | Key Transformation(s) | References for Analogy |
| Catalytic Hydrogenation | 2-(2-Ethoxyphenyl)pyridine | Suzuki/Negishi coupling, Catalytic Hydrogenation | rsc.orgasianpubs.orgnih.gov |
| Grignard-based Route | 2-Bromoethoxybenzene, Pyridine derivative | Grignard reagent formation, Nucleophilic addition, Reduction | masterorganicchemistry.comnih.govnih.gov |
| Intramolecular Reductive Amination | 5-Amino-1-(2-ethoxyphenyl)pentan-1-one | Intramolecular imine formation and reduction | youtube.comresearchgate.netchim.it |
Table 2: Plausible Synthetic Strategies for this compound
Derivatization Strategies for Functionalization of this compound
The functionalization of the this compound core can be systematically approached by modifying its distinct structural components. These modifications allow for the fine-tuning of the molecule's physicochemical properties.
The aromatic phenyl ring of this compound offers multiple avenues for derivatization, primarily through C-H activation and cross-coupling reactions. These methods allow for the introduction of a wide range of substituents.
One advanced strategy involves the palladium-catalyzed, remote meta-C–H arylation and alkylation of benzylamines and related structures. nih.gov This approach utilizes a chiral transient mediator to direct functionalization to the meta-position of the phenyl ring, a traditionally difficult position to modify selectively. nih.gov While direct examples on this compound are not prominent, the methodology is applicable to such 2-aryl systems. For instance, various aryl iodides, including those bearing electron-donating, electron-withdrawing, and heterocyclic groups, have been successfully coupled at the meta-position of related scaffolds. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental for derivatizing halogenated precursors. nih.gov A bromo-substituted this compound could be coupled with a variety of aryl or alkyl boronic acids to introduce new carbon-carbon bonds on the phenyl ring. nih.gov
Table 1: Examples of Phenyl Moiety Modifications on Analogous Scaffolds This table presents functionalization methods applicable to the phenyl ring of this compound.
| Reaction Type | Reagents and Conditions | Modification | Potential Product from this compound Analog |
| meta-C-H Arylation | Pd(OAc)₂, Chiral Norbornene Mediator, Aryl Iodide, Ag₂CO₃ | Introduction of an aryl group at the meta-position | 2-(2-Ethoxy-5-arylphenyl)piperidine |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/S-Phos, Arylboronic Acid, Base | Replacement of a halide (e.g., Br) with an aryl group | 2-(2-Ethoxy-X-arylphenyl)piperidine |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Terminal Alkyne, Base | Introduction of an alkynyl group | 2-(2-Ethoxy-X-alkynylphenyl)piperidine |
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a highly reactive site for a variety of functionalization reactions. Standard synthetic protocols allow for the introduction of alkyl, acyl, and aryl groups.
N-alkylation is a common modification, typically achieved by reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate or N,N-diisopropylethylamine (Hünig's base). researchgate.netmdpi.com Another powerful method is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. mdpi.com These methods provide access to a wide array of N-alkylated derivatives.
N-acylation is readily accomplished using acyl chlorides or anhydrides. This reaction forms a stable amide linkage. Similarly, the reaction with chloroformates leads to the formation of carbamates. For example, treatment of a de-methylated precursor of paroxetine (B1678475) with phenyl chloroformate yields a phenyl carbamate (B1207046) intermediate, which can be subsequently removed, demonstrating a method for both functionalization and N-deprotection strategies. googleapis.com
Table 2: Methods for Functionalization of the Piperidine Nitrogen This table outlines common reactions for modifying the nitrogen atom of the piperidine ring.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Alkyl |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Alkyl |
| N-Acylation | Acyl chloride, Triethylamine, CH₂Cl₂ | Acyl |
| Carbamate Formation | Phenyl chloroformate, CH₂Cl₂ | Phenoxycarbonyl |
| N-Arylation | Aryl halide, Pd catalyst (e.g., Buchwald-Hartwig) | Aryl |
Substitutions on the Piperidine Ring Carbons
Direct functionalization of the C-H bonds on the saturated piperidine ring is a significant challenge in synthetic chemistry. However, modern methods involving transition-metal catalysis have enabled the selective substitution at positions alpha (C2, C6) and beta (C3, C5) to the nitrogen.
Alpha-functionalization often relies on the use of a directing group on the piperidine nitrogen. For instance, an N-Boc (tert-butoxycarbonyl) group can facilitate lithiation at the C2 position, followed by transmetalation and cross-coupling reactions to introduce aryl or other groups. researchgate.net Another approach uses an N-pyridyl directing group with a copper catalyst for the direct α-peroxidation of the piperidine ring. researchgate.net
Beta-arylation (C3 position) has also been achieved using palladium catalysis. The selectivity between α- and β-arylation can be controlled by the choice of ligand, with flexible biarylphosphines favoring the desired β-arylated products. acs.org These reactions often require an N-protecting group like Boc or Cbz (carboxybenzyl) and a directing group to achieve high regioselectivity. acs.org Stereoselective methods have also been developed, allowing for the preparation of specific diastereomers of 2,6-disubstituted piperidines through metal-free oxidative C-H functionalization. nih.gov
Table 3: Strategies for C-H Functionalization of the Piperidine Ring This table summarizes advanced methods for substituting the carbon atoms of the piperidine core.
| Position | Method | Reagents and Conditions | Modification |
| α-Position (C2/C6) | Directed Lithiation/Negishi Coupling | N-Boc, s-BuLi, ZnCl₂, Pd catalyst, Aryl halide | Arylation |
| α-Position (C2/C6) | Directed C-H Activation | N-Pyridyl, CuCl₂, 1,10-phenanthroline | Peroxidation |
| β-Position (C3/C5) | Directed C-H Arylation | N-Boc, Pd(OAc)₂, Ligand (e.g., biarylphosphine), Aryl halide | Arylation |
| 2,6-Disubstitution | Oxidative C-H Functionalization | N-Carbamoyl, Oxidant | Introduction of various functional groups |
Incorporation of Ethers and Alkyl Chains
Creating analogs of this compound often involves modifying the existing ethoxy group or introducing new ether and alkyl functionalities at various positions on the scaffold.
The synthesis of different ether analogs can be achieved by starting with a 2-(2-hydroxyphenyl)piperidine precursor and performing a Williamson ether synthesis with various alkyl halides. This allows for the systematic variation of the ether chain length and structure. Research into orexin (B13118510) receptor antagonists has led to the discovery of a novel class of piperidine ethers, highlighting the importance of the ether linkage and its modifications for biological activity. nih.gov For example, the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives demonstrates the construction of such ether linkages. nih.gov
The incorporation of alkyl chains can be accomplished through various C-C bond-forming reactions. For instance, cobalt-catalyzed ortho-C-H alkylation of 2-arylpyridines (an analogous scaffold) with aziridines provides a method for introducing alkyl groups adjacent to the piperidine ring on the phenyl moiety. elsevierpure.com Additionally, alkyl groups can be installed on the piperidine ring itself using the C-H functionalization methods described previously, or incorporated as part of the initial synthesis of the piperidine ring through cyclization strategies. nih.govajchem-a.com
Table 4: Methods for Incorporating Ether and Alkyl Groups This table provides examples of synthetic routes to introduce or modify ether and alkyl functionalities.
| Modification Type | Synthetic Approach | Reagents and Conditions | Resulting Structure |
| Ether Analog Synthesis | Williamson Ether Synthesis | 2-(2-hydroxyphenyl)piperidine, NaH, Alkyl halide | 2-(2-Alkyloxyphenyl)piperidine |
| Phenyl Ring Alkylation | ortho-C-H Alkylation | Co(II) catalyst, Aziridine | 2-(2-Ethoxy-3-alkylphenyl)piperidine |
| Piperidine Ring Alkylation | Reductive Hydroamination/Cyclization | Amino-alkyne precursor, Acid | Alkyl-substituted piperidine |
| Piperidine Ring Alkylation | C(3)-Alkylation via C-H activation | Ru(II) catalyst | 3-Alkyl-2-(2-ethoxyphenyl)piperidine |
Stereochemical Investigations in 2 2 Ethoxyphenyl Piperidine Chemistry
Conformational Analysis of the Piperidine (B6355638) Ring in 2-(2-Ethoxyphenyl)piperidine
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, typically adopts a chair conformation to minimize angular and torsional strain. For 2-substituted piperidines, such as this compound, the substituent can occupy either an axial or an equatorial position. The preferred conformation is a result of the interplay between various steric and electronic factors.
In the case of 2-arylpiperidines, a significant factor influencing the conformational equilibrium is the A(1,3) strain, or pseudoallylic strain, which arises from the interaction between the aryl substituent and the piperidine ring atoms. nih.govacs.org Computational studies, including Density Functional Theory (DFT) calculations, and experimental data from NMR spectroscopy and X-ray crystallography have shown that for many N-acyl and N-aryl piperidines, the conformer with the 2-substituent in the axial position can be surprisingly stable or even preferred. nih.gov This preference is often attributed to the partial double bond character of the N-C(aryl) or N-C(acyl) bond, which influences the steric interactions.
For this compound, the ethoxyphenyl group is relatively bulky. In the absence of overriding electronic effects from N-substitution, steric hindrance would generally favor the equatorial orientation of the 2-substituent to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6 of the piperidine ring. However, the presence of the ortho-ethoxy group can introduce additional conformational constraints and potential intramolecular interactions, such as hydrogen bonding between the ether oxygen and the piperidine N-H, which could influence the conformational landscape. nih.gov Detailed conformational analysis using techniques like NMR spectroscopy and computational modeling would be necessary to definitively determine the preferred conformation of this compound in solution and the solid state. researchgate.net
Table 1: Factors Influencing Piperidine Ring Conformation in 2-Arylpiperidines
| Factor | Description | Influence on this compound |
| Steric Hindrance | The spatial bulk of the substituent at the 2-position. | The large ethoxyphenyl group generally favors an equatorial position to avoid steric clashes. |
| A(1,3) Strain | Pseudoallylic strain involving the 2-substituent and the piperidine ring. | Can favor an axial orientation, particularly with N-acyl or certain N-aryl substitutions. nih.govacs.org |
| Torsional Strain | Strain arising from eclipsing interactions between bonds on adjacent atoms. | Minimized in the chair conformation. |
| Intramolecular H-Bonding | Potential for hydrogen bonding between the piperidine N-H and the ethoxy oxygen. | Could stabilize specific conformers, potentially influencing the axial/equatorial preference. nih.gov |
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of single enantiomers of chiral compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where one enantiomer may be therapeutically active while the other is inactive or even harmful. biomedgrid.combiomedgrid.com Several strategies have been developed for the enantioselective synthesis of 2-arylpiperidines, which can be adapted for the preparation of the (R) and (S) isomers of this compound.
One prominent approach involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. nih.govsemanticscholar.org This method often utilizes chiral transition metal catalysts, such as those based on iridium or rhodium, with chiral phosphine (B1218219) ligands. nih.govmdpi.com The appropriate choice of catalyst and reaction conditions can lead to high enantiomeric excesses (ee) of the desired piperidine enantiomer. For the synthesis of this compound, a 2-(2-ethoxyphenyl)pyridine (B8001586) precursor would be subjected to asymmetric hydrogenation.
Another powerful strategy is the use of chiral auxiliaries. nih.govrsc.org In this method, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent cyclization and removal of the auxiliary can yield the enantiomerically enriched piperidine. For instance, the cyclodehydration of an achiral aryl-delta-oxoacid with a chiral amino alcohol like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which are versatile intermediates for the synthesis of enantiopure 2-arylpiperidines. nih.govrsc.org
Furthermore, biocatalysis using enzymes such as transaminases offers a green and highly selective method for the synthesis of chiral amines. nih.gov Transaminases can catalyze the asymmetric amination of a suitable ketone precursor to generate the desired chiral piperidine with high enantiopurity. nih.gov
Table 2: Selected Enantioselective Synthetic Approaches for 2-Arylpiperidines
| Synthetic Method | Catalyst/Auxiliary | Key Features | Potential Applicability to this compound |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes (e.g., with MeO-BoQPhos ligand) nih.gov | Direct, atom-economical method. High enantioselectivities achievable. nih.gov | Highly applicable, starting from 2-(2-ethoxyphenyl)pyridine. |
| Chiral Auxiliary | (R)-phenylglycinol nih.govrsc.org | Formation of diastereomeric intermediates, allowing for separation and subsequent conversion to a single enantiomer. nih.govrsc.org | Feasible, involving the synthesis of a corresponding delta-oxoacid precursor. |
| Biocatalysis | Transaminases nih.gov | High enantioselectivity under mild reaction conditions. nih.gov | Applicable with a suitable ω-halo-ketone precursor. nih.gov |
| Kinetic Resolution | Chiral base (e.g., n-BuLi/(-)-sparteine) rsc.orgacs.org | Selective reaction of one enantiomer in a racemic mixture, allowing for the recovery of the unreacted, enantioenriched enantiomer. rsc.orgacs.org | Can be used to resolve a racemic mixture of this compound. |
Diastereoselective Control in the Synthesis of Substituted 2-(2-Ethoxyphenyl)piperidines
The introduction of additional stereocenters into the this compound scaffold requires precise control over diastereoselectivity. The synthesis of polysubstituted piperidines is a significant challenge, as the relative stereochemistry of the substituents profoundly impacts the molecule's three-dimensional shape and, consequently, its biological activity. nih.govnih.gov
Diastereoselective methods often rely on the steric and electronic properties of the starting materials and reagents to favor the formation of one diastereomer over others. For instance, the reduction of a substituted piperidinone derived from this compound can proceed with high diastereoselectivity, depending on the reducing agent and the existing stereocenters.
A powerful strategy for the diastereoselective synthesis of substituted piperidines is the intramolecular aza-Michael reaction. nih.gov This reaction involves the cyclization of an N-tethered alkene onto an activated double bond, with the stereochemical outcome often directed by the catalyst or existing chiral centers. Organocatalysis has emerged as a particularly effective tool for achieving high diastereoselectivity in such transformations. nih.gov
Another approach is the diastereoselective functionalization of a pre-existing chiral this compound. For example, deprotonation of N-Boc-2-(2-ethoxyphenyl)piperidine followed by reaction with an electrophile can proceed with high diastereoselectivity, with the incoming substituent's orientation being directed by the existing 2-aryl group. rsc.org The stereochemical outcome of such reactions is often rationalized by the formation of a thermodynamically more stable chelated intermediate.
Recent advances in catalysis have also enabled the diastereoselective synthesis of highly substituted piperidines through cycloaddition reactions. researchgate.netresearchgate.net These methods allow for the construction of the piperidine ring with multiple stereocenters in a single, highly controlled step.
Table 3: Methods for Diastereoselective Synthesis of Substituted Piperidines
| Method | Key Principle | Expected Outcome for this compound Derivatives |
| Intramolecular aza-Michael Reaction nih.gov | Stereocontrolled cyclization of an acyclic precursor. | Formation of disubstituted piperidines with defined cis or trans stereochemistry. |
| Diastereoselective Alkylation rsc.org | Functionalization of a chiral piperidine ring directed by the existing substituent. | Introduction of a second substituent at a specific position with high diastereomeric ratio. |
| Catalytic Hydrogenation mdpi.com | Reduction of a substituted pyridine (B92270) or dihydropyridine (B1217469) over a catalyst. | Can provide access to specific diastereomers depending on the catalyst and substrate. |
| [4+2] Cycloaddition Reactions researchgate.net | Construction of the piperidine ring from acyclic components. | Formation of polysubstituted piperidines with controlled relative stereochemistry. |
Impact of Stereochemistry on Molecular Interactions and Biological Recognition
The stereochemistry of a molecule is a critical determinant of its interaction with biological macromolecules such as proteins and nucleic acids. nih.govresearchgate.net The precise three-dimensional arrangement of atoms in a chiral drug molecule is what allows it to bind to its biological target with high affinity and specificity, much like a key fitting into a lock. researchgate.net
For this compound, the (R) and (S) enantiomers will present their constituent atoms in different spatial orientations. This can lead to significant differences in how they interact with a chiral biological receptor. One enantiomer (the eutomer) may bind tightly and elicit a desired biological response, while the other enantiomer (the distomer) may bind weakly or not at all. researchgate.net In some cases, the distomer may even bind to a different target, leading to off-target effects or toxicity. biomedgrid.com
The introduction of additional substituents and stereocenters further complicates the structure-activity relationship. Different diastereomers of a substituted this compound will have distinct shapes and may exhibit vastly different biological profiles. Therefore, a thorough understanding of the stereochemistry is essential for the rational design of new molecules with optimized biological activity and for interpreting their mechanism of action. nih.gov
Advanced Structural Characterization Techniques for 2 2 Ethoxyphenyl Piperidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, detailed insights into the molecular framework and spatial arrangement of atoms can be obtained.
1H and 13C NMR Analysis
The 1H NMR spectrum of 2-(2-Ethoxyphenyl)piperidine would provide crucial information regarding the number of unique proton environments, their chemical shifts, signal integrations, and scalar (J) couplings. The aromatic protons of the ethoxyphenyl group would typically appear in the downfield region (approximately 6.8-7.5 ppm), with their splitting patterns revealing the substitution pattern. The ethoxy group would be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of coupling to each other. The protons on the piperidine (B6355638) ring would resonate in the more upfield region, and their complex splitting patterns would be indicative of their diastereotopic and conformationally restricted nature. The proton at the C2 position, being adjacent to both the phenyl ring and the nitrogen atom, would have a distinct chemical shift.
The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). For instance, the aromatic carbons would resonate in the range of 110-160 ppm, while the aliphatic carbons of the piperidine ring and the ethoxy group would be found at higher field (upfield).
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-C(piperidine) | - | 130 - 140 |
| Piperidine CH (C2) | 3.0 - 3.5 | 55 - 65 |
| Piperidine CH2 | 1.2 - 2.0 | 20 - 50 |
| Ethoxy CH2 | 3.9 - 4.2 | 60 - 70 |
| Ethoxy CH3 | 1.3 - 1.5 | 10 - 20 |
| Piperidine NH | 1.5 - 2.5 | - |
Note: These are predicted ranges and can vary based on solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (1H-1H) couplings. chemicalbook.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity within the piperidine ring and the ethoxy group, as well as confirming the substitution pattern of the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). chemicalbook.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). chemicalbook.com HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. For instance, it would show correlations between the C2 proton of the piperidine ring and the carbons of the phenyl ring, as well as with other carbons within the piperidine ring, confirming the substitution position.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its elemental composition. nih.gov
The fragmentation of piperidine-containing compounds under electron ionization (EI) or electrospray ionization (ESI) often involves characteristic pathways. Cleavage of the piperidine ring is a common fragmentation route. researchgate.net For this compound, key fragmentation patterns would likely involve:
Loss of the ethyl group from the ethoxy moiety.
Cleavage of the bond between the piperidine ring and the ethoxyphenyl group.
Alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the piperidine ring.
Retro-Diels-Alder reaction of the piperidine ring.
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the structure elucidated by NMR.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Plausible Fragment Structure | Fragmentation Pathway |
| 205 | [C13H19NO]+• | Molecular Ion |
| 176 | [C11H14NO]+ | Loss of C2H5 |
| 121 | [C8H9O]+ | Cleavage of C-C bond between rings |
| 84 | [C5H10N]+ | Cleavage of C-C bond between rings |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A moderate to weak band around 3300-3500 cm-1 from the piperidine amine.
C-H stretches: Aromatic C-H stretches would appear just above 3000 cm-1, while aliphatic C-H stretches would be just below 3000 cm-1.
C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm-1 region.
C-O stretch: A strong band corresponding to the aryl-alkyl ether linkage would be present in the 1200-1275 cm-1 region.
C-N stretch: This would appear in the fingerprint region, typically around 1020-1250 cm-1.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study conformational changes in different states.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms. nih.gov For a chiral molecule like this compound, X-ray crystallography of a single crystal can determine the absolute stereochemistry.
The analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. dtic.mil It would also show the relative orientation of the ethoxyphenyl substituent with respect to the piperidine ring. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which govern the solid-state architecture.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Ethoxyphenyl Piperidine Derivatives
Design Principles for 2-(2-Ethoxyphenyl)piperidine Analogues in SAR Studies
The design of novel analogues based on the this compound scaffold is guided by several key principles aimed at optimizing potency, selectivity, and drug-like properties. A primary strategy involves the systematic modification of both the piperidine (B6355638) and the phenyl rings to probe the chemical space around the core structure.
Substituent Effects on the Phenyl Ring: The aromatic nature of the phenyl ring offers a versatile platform for introducing a wide array of substituents. Researchers often explore the effects of varying the position and electronic nature of these substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic distribution of the ring, thereby influencing its interaction with target proteins. The size and lipophilicity of these substituents are also critical parameters that are systematically varied.
Stereochemistry: The chiral center at the 2-position of the piperidine ring is a crucial determinant of biological activity. The synthesis of enantiomerically pure compounds is often a key objective, as different enantiomers can exhibit markedly different potencies and selectivities for their biological targets.
A summary of these design principles is presented in the interactive table below:
| Design Principle | Area of Modification | Rationale |
| Substituent Variation | Phenyl Ring | To probe electronic, steric, and lipophilic requirements for target binding. |
| N-Substitution | Piperidine Nitrogen | To modulate basicity and introduce new interaction points. |
| Ring Substitution | Piperidine Ring (C3, C4, C5, C6) | To alter conformation and steric bulk. |
| Stereochemical Control | C2-Position of Piperidine | To investigate the differential activity of enantiomers. |
Positional and Electronic Effects of Substituents on Activity Profiles
The biological activity of this compound derivatives is exquisitely sensitive to the position and electronic properties of substituents on the phenyl ring. The ethoxy group at the ortho position is a defining feature of this scaffold and its interaction with the biological target is often critical for activity.
Studies have shown that the introduction of additional substituents on the phenyl ring can either enhance or diminish activity depending on their nature and location. For example, in the context of sigma receptor ligands, a class of proteins involved in various central nervous system functions, the electronic character of substituents on the phenyl ring plays a pivotal role. Generally, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions with aromatic residues in the receptor binding pocket. Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, which may be favorable for interactions with different regions of the target.
The position of these substituents is equally important. A substituent at the para-position of the phenyl ring will have a different spatial orientation compared to one at the meta-position, leading to distinct interactions with the target protein. The interplay between positional and electronic effects is a key focus of SAR studies in this chemical series.
Conformational Effects on Ligand-Target Recognition
The three-dimensional shape, or conformation, of a this compound derivative is a critical factor in its ability to bind to its biological target. The piperidine ring can adopt several low-energy conformations, most notably chair and boat forms. The substituents on the piperidine ring can influence the equilibrium between these conformations.
The relative orientation of the 2-ethoxyphenyl group with respect to the piperidine ring is of particular importance. This orientation can be described by the torsional angle between the two rings. Computational modeling and experimental techniques such as X-ray crystallography are often employed to determine the preferred conformations of these molecules.
The conformation of the ligand upon binding to its target may differ from its preferred conformation in solution. The ability of the molecule to adopt a specific "bioactive" conformation is essential for high-affinity binding. Therefore, understanding the conformational landscape of these derivatives is a key aspect of rational drug design. For instance, the introduction of bulky substituents on the piperidine ring can restrict conformational flexibility, locking the molecule into a more rigid state that may be either more or less favorable for binding.
Physicochemical Property Modulation for Optimized Research Tools
Beyond biological activity, the development of this compound derivatives as research tools or potential therapeutics requires careful optimization of their physicochemical properties. These properties, often referred to as SPR, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Lipophilicity: The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is crucial for oral absorption and brain penetration. The lipophilicity of a molecule is often quantified by its logP or logD value. Modifications to the this compound scaffold, such as the addition or removal of polar or nonpolar groups, can be used to fine-tune its lipophilicity.
Basicity: The basicity of the piperidine nitrogen, quantified by its pKa, influences the ionization state of the molecule at physiological pH. This, in turn, affects its solubility, membrane permeability, and potential for off-target interactions. N-substitution on the piperidine ring is a common strategy to modulate pKa.
Metabolic Stability: The susceptibility of a compound to metabolism by enzymes in the body can limit its duration of action. Medicinal chemists often design analogues with improved metabolic stability by blocking potential sites of metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent enzymatic oxidation at that position.
The following interactive table summarizes key physicochemical properties and strategies for their modulation in the context of this compound derivatives:
| Physicochemical Property | Importance | Modulation Strategy |
| Lipophilicity (logP/logD) | Absorption, Distribution, Brain Penetration | Introduction/removal of polar/nonpolar groups. |
| Basicity (pKa) | Solubility, Permeability, Off-target effects | N-substitution on the piperidine ring. |
| Metabolic Stability | Duration of action | Blocking sites of metabolism (e.g., fluorination). |
Investigation of Molecular Targets and Ligand Receptor Interactions in Vitro/preclinical Focus
Exploration of Receptor Binding Affinities for 2-(2-Ethoxyphenyl)piperidine and Analogues
The interaction of a ligand with specific receptor subtypes dictates its pharmacological effect. The following subsections explore the binding affinities of compounds structurally related to this compound at key neuroreceptors implicated in central nervous system functions.
Dopamine (B1211576) receptors, particularly the D2 subtype, are significant targets in the treatment of various neurological and psychiatric disorders. nih.gov Research into structurally similar compounds suggests that the substitution pattern on the phenyl ring is a critical determinant of affinity for the D2 receptor. Studies on arylpiperazine analogues reveal that introducing an electron-donating substituent, such as an ethoxy group, at the ortho position of the phenyl ring contributes to an increase in binding affinity for the D2 receptor. nih.gov In one study, an analogue featuring a 2-ethoxyphenyl group attached to a piperazine (B1678402) scaffold showed a high affinity for the human cloned D2 receptor, with a pKi value of 8.51. nih.gov This is part of a broader finding where ortho-substituted ether and thioether derivatives demonstrated higher activity compared to their meta- and para-substituted counterparts or analogues with electron-withdrawing groups. nih.gov Molecular modeling suggests that the phenyl group of these ligands engages in π–π stacking interactions with aromatic residues like Phe6.52 and Trp6.48 within the D2 receptor binding pocket. nih.gov While direct data for this compound is limited, the evidence from these closely related analogues underscores the favorable contribution of the 2-ethoxyphenyl moiety to D2 receptor engagement.
Table 1: Dopamine D2 Receptor Binding Affinities for Selected Analogues
| Compound/Analogue | Receptor | Ki (nM) | Source |
| N-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | D2 | 3.09 | nih.gov |
| N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide | D2 | 64.57 | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | D2 | 1.86 | nih.gov |
Serotonin (B10506) (5-HT) receptors are involved in a wide array of physiological and psychological processes. nih.gov The 5-HT1A and 5-HT2A subtypes are particularly important targets for therapeutic agents. Research on arylpiperazine analogues of this compound indicates that these compounds can exhibit multi-target activity, engaging with serotonin receptors alongside dopamine receptors. nih.gov For instance, an indazole carboxamide derivative with a 2-ethoxyphenylpiperazine moiety displayed significant affinity for both 5-HT1A (pKi = 8.52) and 5-HT2A (pKi = 7.72) receptors. nih.gov This profile suggests a potential for modulation of multiple neurotransmitter systems, a characteristic often sought in the development of treatments for complex neuropsychiatric conditions. nih.gov The interaction with serotonin receptors can directly affect the release and transmission of other neurotransmitters, including dopamine and glutamate. nih.gov
Table 2: Serotonin Receptor Binding Affinities for a Selected Analogue
| Compound/Analogue | Receptor | Ki (nM) | Source |
| N-(3-(4-(2-ethoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide | 5-HT1A | 3.02 | nih.gov |
| 5-HT2A | 19.05 | nih.gov |
Sigma (σ) receptors, classified as σ1 and σ2, are unique ligand-regulated chaperone proteins involved in a range of cellular functions and are considered important targets in neurology and psychiatry. nih.gov Numerous studies have demonstrated that piperidine-based structures often possess high affinity for sigma receptors. nih.govunict.it
Research on N-substituted piperidines has shown that these compounds can be potent and selective ligands for sigma receptors. For example, a series of biphenylpropyl piperidine (B6355638) derivatives showed high affinity for both σ1 and σ2 receptors, with Ki values in the low nanomolar range. nih.gov Similarly, phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands. uniba.it In these series, structural modifications, such as the length of the alkyl linker and substitution on the piperidine ring, significantly influence affinity and selectivity. unict.ituniba.it For example, elongation of a linker from an oxyethylene to an oxypropylene chain was found to increase σ1 receptor affinity more than tenfold in certain 2,6-dimethyl substituted derivatives. uniba.it The unsubstituted piperidine ring itself appears to be an influential structural feature for high affinity. nih.gov
Table 3: Sigma Receptor Binding Affinities for Selected Piperidine Analogues
| Compound/Analogue | σ1 Ki (nM) | σ2 Ki (nM) | Source |
| 1-(3-([1,1'-biphenyl]-4-yl)propyl)piperidine | 1.9 | 21.5 | nih.gov |
| 1-(4-([1,1'-biphenyl]-4-yl)butyl)piperidine | 1.1 | 14.5 | nih.gov |
| N-((4-methoxyphenoxy)ethyl)-4-methylpiperidine | 0.89 | 10.7 | uniba.it |
| 1-benzyl-4-(3-phenylpropyl)piperidine | 1.5 | 185 | unict.it |
Beyond the dopaminergic, serotonergic, and sigma systems, piperidine-based ligands have been investigated for their activity at other neuroreceptors. A notable area of research is the histamine (B1213489) H3 receptor, a presynaptic receptor that modulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132). nih.gov Studies on piperidine derivatives have identified compounds with high affinity for the histamine H3 receptor, with Ki values often in the nanomolar range. nih.gov For instance, certain 1-substituted-4-aryl-piperidines have been designed as dual-acting ligands targeting both histamine H3 and sigma-1 receptors. nih.gov
Enzyme Inhibition Studies (In Vitro Mechanistic Analysis)
The ability of a compound to inhibit specific enzymes is another key aspect of its pharmacological profile. For neuroactive compounds, the inhibition of cholinesterase enzymes is of significant interest.
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy used in the management of conditions like Alzheimer's disease. nih.govnih.gov Research has explored the development of multi-target ligands that combine receptor modulation with cholinesterase inhibition. nih.gov
Studies on novel series of 4-oxypiperidines, which share the core piperidine scaffold, have shown that these compounds can act as inhibitors of both acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBuChE). nih.gov For example, a piperidine derivative containing a naphthalene (B1677914) moiety demonstrated an IC50 value of 1.537 μM for eeAChE inhibition. nih.gov This dual-action profile, targeting both a neuroreceptor (like histamine H3) and an enzyme (like AChE), represents a modern approach in drug design for complex neurological disorders. nih.gov
Table 4: Cholinesterase Inhibition for Selected Piperidine Analogues
| Compound/Analogue | Target Enzyme | IC50 (µM) | Source |
| (1-benzylpiperidin-4-yloxy)(naphthalen-1-yl)methanone (ADS031) | eeAChE | 1.537 | nih.gov |
| (1-(naphthalen-2-ylmethyl)piperidin-4-yloxy)(phenyl)methanone (ADS029) | eeAChE | 2.052 | nih.gov |
| (1-benzylpiperidin-4-yloxy)(4-methoxyphenyl)methanone (ADS021) | eqBuChE | 0.559 | nih.gov |
Protease Inhibition (e.g., SARS-CoV-2 PLpro)
There is no available scientific literature detailing the inhibitory activity of this compound against proteases, including the papain-like protease (PLpro) of SARS-CoV-2. While the broader class of piperidine-containing compounds has been explored for various therapeutic purposes, specific data for the 2-(2-ethoxyphenyl) derivative is absent.
Dihydrofolate Reductase (DHFR) Inhibition
No studies have been published that assess the potential of this compound to inhibit dihydrofolate reductase. DHFR inhibitors are a known class of therapeutic agents, but the activity of this specific compound has not been reported. wikipedia.orgnih.govscbt.com
Mechanism of Action Studies at the Cellular and Subcellular Levels (In Vitro)
There is a lack of published research on the cellular and subcellular mechanisms of action of this compound. Consequently, no information is available regarding its effects on cellular pathways, signaling cascades, or organelle function.
Preclinical Biological Activity Screens (In Vitro and In Vivo Non-Human)
No preclinical data from either in vitro or non-human in vivo studies are available for this compound in the following areas:
Antimicrobial Efficacy (Bacterial and Fungal Strains)
There are no published studies on the antimicrobial activity of this compound against any bacterial or fungal strains. While some piperidine derivatives have shown antimicrobial properties, this has not been documented for the 2-(2-ethoxyphenyl) substituted compound. nih.govsymbiosisonlinepublishing.com
Antitumor and Antiproliferative Activity in Cell Lines
No research has been conducted to evaluate the antitumor or antiproliferative effects of this compound on any cancer cell lines. The potential of this specific compound as an anticancer agent remains unexplored.
Anti-inflammatory Response in Preclinical Models
The piperidine scaffold is a common feature in many compounds investigated for their anti-inflammatory potential. Studies on various piperidine derivatives have shown promising results in preclinical models of inflammation. For instance, some piperidine-containing compounds have been found to inhibit key inflammatory mediators.
It is important to note that these findings are based on other piperidine derivatives and not on this compound itself. Without specific experimental data, any discussion of its anti-inflammatory profile remains speculative.
Antioxidant Properties and Related Mechanisms
Similarly, the antioxidant potential of various piperidine derivatives has been documented. The ability of a compound to neutralize reactive oxygen species (ROS) is a key aspect of its antioxidant capacity.
Research on other piperidine-containing molecules has explored their ability to act as antioxidants through various mechanisms. However, in the absence of specific studies on this compound, its antioxidant properties and the mechanisms by which it might exert such effects are unknown.
Computational Chemistry and Molecular Modeling of 2 2 Ethoxyphenyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate molecular structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately determine the optimized molecular geometry, electronic energies, and other key physicochemical properties. For 2-(2-Ethoxyphenyl)piperidine, a DFT analysis, typically using a basis set like B3LYP/6-31G*, would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. researchgate.net
This analysis yields crucial data such as the total energy, dipole moment, and the distribution of electrostatic potential. The electrostatic potential map highlights electron-rich and electron-deficient regions, which are key to understanding intermolecular interactions. For instance, the nitrogen atom in the piperidine (B6355638) ring and the oxygen of the ethoxy group are expected to be regions of negative potential, making them likely sites for hydrogen bonding. researchgate.net Quantum mechanical calculations provide insights into the transition states and activation barriers of reactions involving the molecule. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound This table presents theoretical values for illustrative purposes, based on typical results from DFT analyses of similar organic molecules.
| Property | Predicted Value | Significance |
| Optimized Total Energy | -715.4 Hartree | Indicates the electronic and nuclear stability of the molecule at its most stable geometry. |
| Dipole Moment | 2.15 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
| Polarizability | 24.5 ų | Measures the deformability of the electron cloud, affecting van der Waals interactions. |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. nih.gov
For this compound, the HOMO is likely localized on the electron-rich ethoxyphenyl ring and the nitrogen atom, while the LUMO may be distributed across the aromatic system. researchgate.net From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.netnih.gov
Table 2: Predicted FMO and Chemical Reactivity Descriptors for this compound This table presents theoretical values for illustrative purposes, based on FMO analyses of related heterocyclic compounds. nih.govresearchgate.net
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| E(HOMO) | - | -5.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | - | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.10 | Indicates high kinetic stability and low chemical reactivity. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.55 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(E(LUMO) + E(HOMO)) / 2 | 3.40 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.27 | Quantifies the molecule's capacity to act as an electrophile. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is crucial in drug design for predicting the binding affinity and interaction patterns of a potential drug candidate. researchgate.netnih.gov
In a typical docking study involving this compound, the compound would be placed into the binding site of a selected biological target. The simulation program then explores various conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate binding affinity. researchgate.net The results would reveal key intermolecular interactions, such as:
Hydrogen bonds: Potentially between the piperidine N-H group and a hydrogen bond acceptor residue (e.g., Asp, Glu) in the target.
Hydrophobic interactions: Between the phenyl and piperidine rings of the ligand and nonpolar amino acid residues (e.g., Leu, Val, Phe) in the binding site.
Pi-pi stacking: Between the aromatic ethoxyphenyl ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
These simulations can effectively screen potential inhibitors and guide the optimization of lead compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org An MD simulation of this compound, both alone in solution and in complex with a protein, can provide valuable insights. researchgate.net
Key applications of MD simulations include:
Conformational Analysis: The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat. researchgate.net MD simulations can sample these conformations to determine the most stable and populated shapes of the molecule in a physiological environment.
Binding Stability: After docking, an MD simulation of the ligand-protein complex can assess its stability. nih.gov By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the ligand remains stably bound in the predicted pose. nih.govnih.gov
Binding Pathway Elucidation: Advanced MD techniques can be used to explore the pathway a ligand takes to enter and exit a binding site, revealing key intermediate states and energy barriers.
Ligand-Based and Structure-Based Drug Design Approaches (Conceptual)
The computational data gathered for this compound can be leveraged in both ligand-based and structure-based drug design strategies. nih.gov
Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the principle that molecules with similar structures often have similar biological activities. By analyzing a series of active piperidine derivatives, a pharmacophore model can be developed. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This compound could then be evaluated against this model or used as a scaffold to design new compounds that better fit the pharmacophore.
Structure-Based Drug Design: When the 3D structure of the target protein is available, a structure-based approach allows for more rational design. Using the docked pose of this compound as a starting point, medicinal chemists can propose modifications to its structure to enhance binding. For example, if the docking simulation reveals an empty hydrophobic pocket near the ethoxy group, extending this chain might lead to a new, more potent analogue. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. mdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can become a viable drug, it must possess favorable ADME properties. In silico models can predict these properties from a molecule's structure, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results. japsonline.com Key ADME parameters for this compound can be predicted using various software tools. frontiersin.org
Table 3: Predicted ADME Properties of this compound These values are predicted from the molecule's structure and are intended to guide further experimental evaluation. Data is derived from computational models and public databases. frontiersin.orgnih.gov
| Property | Predicted Value | Significance |
| Molecular Weight | 205.30 g/mol nih.gov | Influences diffusion and transport across membranes. |
| XLogP3-AA (LogP) | 2.5 nih.gov | Measures lipophilicity, affecting solubility and membrane permeability. A value between 1 and 3 is often favorable. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Correlates with hydrogen bonding potential and membrane permeability. Lower values suggest better permeability. frontiersin.org |
| Hydrogen Bond Donors | 1 nih.gov | Number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. |
| Caco-2 Permeability | Predicted to be high | Indicates the potential for good absorption across the intestinal wall. frontiersin.org |
| Human Intestinal Absorption | Predicted to be high (>90%) | Estimates the extent to which the compound will be absorbed after oral administration. |
Emerging Research Directions and Potential Preclinical Applications of 2 2 Ethoxyphenyl Piperidine
The unique structural characteristics of 2-(2-ethoxyphenyl)piperidine, featuring a piperidine (B6355638) ring linked to an ethoxy-substituted phenyl group, have positioned it as a valuable scaffold in medicinal chemistry and materials science. This article explores the emerging research directions and potential preclinical applications of this compound, focusing on its development as a chemical probe, its use in materials science, its potential for radioligand development, and its role in the advancement of synthetic methodologies.
Conclusion and Future Perspectives
Summary of Current Research Status of 2-(2-Ethoxyphenyl)piperidine and Piperidine (B6355638) Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of pharmaceuticals and biologically active natural products. mdpi.comlifechemicals.com This six-membered nitrogen-containing heterocycle is a key structural component in over one hundred commercially available drugs, demonstrating a broad spectrum of pharmacological activities including anesthetic, antipsychotic, and anti-allergic properties. lifechemicals.com The significance of the piperidine moiety is rooted in its ability to confer favorable pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability, while its three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. lifechemicals.comresearchgate.net
Recent research on piperidine derivatives has been vibrant, with a strong focus on the development of novel and efficient synthetic methodologies. news-medical.netnih.gov Modern organic chemistry has seen the advent of innovative strategies for piperidine ring formation and functionalization, including catalytic hydrogenation of pyridine (B92270) precursors, transition-metal-catalyzed cyclizations, and multicomponent reactions. nih.govacs.org These advancements aim to create structurally diverse piperidine libraries with high efficiency and stereocontrol, which are essential for screening and identifying new therapeutic agents. The exploration of piperidine derivatives spans a wide range of therapeutic areas, from neurodegenerative diseases to oncology and infectious diseases. acs.orgnih.gov
In stark contrast, the current research status of the specific compound This compound is markedly underdeveloped. A thorough review of the scientific literature reveals a significant lack of dedicated studies on its synthesis, characterization, and biological activity. It appears primarily as a substructure or an intermediate in broader chemical patents rather than a focus of academic research. This indicates that while its constituent parts—the piperidine ring and the ethoxyphenyl group—are of interest, their specific combination in this arrangement has not been a priority for the research community. The current body of knowledge is therefore largely confined to its implicit inclusion in large compound libraries, with no publicly available data on its specific biological profile or potential therapeutic applications.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap concerning This compound is the near-complete absence of data on its biological activity. Its pharmacological profile is entirely uncharted territory. The following points highlight key unexplored research avenues:
Pharmacological Screening: There has been no systematic evaluation of this compound against a broad range of biological targets. Its structural similarity to other pharmacologically active arylpiperidines suggests potential for activity at various receptors and enzymes, which remains to be investigated.
Mechanism of Action: Without any identified biological activity, the mechanism of action is unknown. Elucidating how this compound might interact with biological systems at a molecular level is a fundamental unanswered question.
Stereochemistry and Biological Activity: The piperidine ring in this compound contains a chiral center at the C2 position. The synthesis and separation of the individual enantiomers, and the subsequent evaluation of their specific biological activities, have not been explored. It is common for enantiomers to exhibit different pharmacological and toxicological profiles.
Structure-Activity Relationship (SAR) Studies: No SAR studies have been conducted. The effect of modifying the ethoxy group (e.g., changing the alkyl chain length, or replacing it with other substituents) or altering the substitution pattern on the phenyl ring is completely unknown. nih.gov
Synthetic Methodology: While general methods for the synthesis of 2-arylpiperidines exist, dedicated studies to optimize a high-yield, stereoselective synthesis of this compound are lacking. nih.gov
Directions for Future Academic Research on this compound
Future academic research on This compound should be directed at systematically building a foundational understanding of its chemical and biological properties. A logical progression of research would involve:
Optimized and Stereoselective Synthesis: Development of a robust and scalable synthetic route to produce both the racemic mixture and the individual enantiomers of this compound in high purity. This would be the first critical step to enable any further biological evaluation. news-medical.netnih.gov
Broad-Based Biological Screening: The compound should be subjected to a comprehensive panel of in vitro assays to identify any potential biological activity. This screening should encompass a diverse set of targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly those where other arylpiperidine derivatives have shown activity. acs.org
Focused Investigations Based on Structural Analogs: Based on the activities of related compounds, initial focused studies could target monoamine oxidase (MAO), acetylcholinesterase (AChE), or sigma receptors, which are known to be modulated by piperidine-containing ligands. acs.org
Computational and Docking Studies: In parallel with in vitro screening, computational modeling and molecular docking studies could predict potential binding interactions with various protein targets. This in silico approach could help to prioritize experimental assays and provide a rationale for observed activities. researchgate.net
Initial Structure-Activity Relationship Exploration: A preliminary SAR study could be initiated by synthesizing a small, focused library of analogs. Modifications could include altering the position of the ethoxy group on the phenyl ring, varying the ether alkyl chain, and introducing substituents on the piperidine nitrogen.
A summary of proposed initial research directions is provided in the table below.
| Research Phase | Key Objectives | Methodologies |
| Phase 1: Foundation | Optimized, stereoselective synthesis of enantiomers. | Asymmetric synthesis, chiral chromatography. |
| Phase 2: Discovery | Broad biological screening to identify lead activities. | High-throughput screening, receptor binding assays. |
| Phase 3: Hypothesis-Driven Investigation | Evaluation against specific targets based on structural analogy. | Enzyme inhibition assays, functional cell-based assays. |
| Phase 4: Mechanistic Insight | Prediction of binding modes and potential targets. | Molecular docking, molecular dynamics simulations. |
| Phase 5: Optimization | Generation of preliminary SAR data. | Parallel synthesis, biological evaluation of analogs. |
Broader Implications for Piperidine-Based Compound Discovery
The exploration of a seemingly simple yet uncharacterized molecule like This compound holds broader implications for the field of piperidine-based drug discovery. It underscores the fact that vast areas of chemical space remain unexplored, even within well-established classes of heterocyclic compounds.
The systematic investigation of such "forgotten" molecules could lead to the discovery of novel pharmacological probes with unique activity profiles. The insights gained from studying the SAR of this compound could provide valuable information for the design of more complex and potent therapeutic agents. For instance, understanding how the ortho-ethoxy substitution influences binding affinity or selectivity at a particular receptor could inform the design of new ligands for that target. nih.gov
Furthermore, the development of new synthetic routes for this and related compounds contributes to the ever-expanding toolkit of medicinal chemists, potentially enabling more efficient and diverse synthesis of future drug candidates. news-medical.net Ultimately, the study of underexplored piperidine derivatives serves as a reminder that fundamental research into the properties of basic chemical scaffolds is crucial for driving innovation and uncovering new therapeutic opportunities in drug discovery. lifechemicals.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
